molecular formula C22H17BrN6OS B11988148 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide CAS No. 303103-34-6

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide

Katalognummer: B11988148
CAS-Nummer: 303103-34-6
Molekulargewicht: 493.4 g/mol
InChI-Schlüssel: QFFZSMFWOYFMJI-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide is a synthetically designed organic compound that serves as a crucial intermediate in medicinal chemistry and pharmacological research. Its core research value lies in its potential as a multi-target kinase inhibitor. The structure incorporates a 1,2,4-triazole core, a known pharmacophore in drug discovery, linked via a sulfanyl-acetohydrazide bridge to an (E)-pyridinylmethylidene moiety. This specific molecular architecture is designed to interact with the ATP-binding sites of various protein kinases. Research indicates that this compound and its structural analogs exhibit significant biological activity, particularly in the field of oncology. Studies have demonstrated that such compounds can inhibit the proliferation of cancer cell lines. For instance, one study found a closely related triazole-thioacetohydrazide derivative to possess potent antitumor activity against the MCF-7 breast cancer cell line (https://pubmed.ncbi.nlm.nih.gov/38013209/). Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a valuable chemical tool for probing kinase-dependent signaling pathways and investigating novel therapeutic strategies for cancer. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

303103-34-6

Molekularformel

C22H17BrN6OS

Molekulargewicht

493.4 g/mol

IUPAC-Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H17BrN6OS/c23-18-8-6-17(7-9-18)21-27-28-22(29(21)19-4-2-1-3-5-19)31-15-20(30)26-25-14-16-10-12-24-13-11-16/h1-14H,15H2,(H,26,30)/b25-14+

InChI-Schlüssel

QFFZSMFWOYFMJI-AFUMVMLFSA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=NC=C3)C4=CC=C(C=C4)Br

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=NC=C3)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the 1,2,4-Triazole Core

The triazole scaffold forms the foundational structure of the target compound. A widely adopted method involves the cyclocondensation of thiosemicarbazides with appropriate carbonyl precursors. For instance, 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized via the reaction of 4-bromobenzohydrazide with phenyl isothiocyanate in ethanol under reflux (72–80°C, 6–8 hours) . The intermediate thiosemicarbazide undergoes intramolecular cyclization in the presence of aqueous sodium hydroxide (2M, 80°C, 4 hours), yielding the triazole-thiol derivative with a reported purity of ≥95% .

Key Reaction Parameters:

  • Molar Ratio: 1:1 (hydrazide:isothiocyanate)

  • Solvent: Absolute ethanol

  • Cyclization Agent: 2M NaOH

  • Yield: 78–82%

Alkylation to Introduce the Sulfanyl Acetate Moiety

The sulfanyl group at position 3 of the triazole is functionalized via nucleophilic substitution. In a representative procedure, 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is reacted with ethyl bromoacetate in acetone using potassium carbonate (K₂CO₃) as a base . The reaction proceeds at room temperature (20–25°C) under nitrogen atmosphere for 20–24 hours, yielding ethyl {[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate as a key intermediate.

Optimization Insights:

  • Base: K₂CO₃ (2 equivalents) enhances nucleophilicity of the thiolate ion .

  • Solvent: Acetone ensures solubility of both reactants and base.

  • Yield: 84–88% after recrystallization from methanol .

Formation of the Acetohydrazide

The ethyl ester intermediate is converted to the corresponding hydrazide via hydrazinolysis. Treatment with hydrazine hydrate (80% v/v) in ethanol under reflux (6–8 hours) affords 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . Excess hydrazine ensures complete conversion, with the reaction monitored via TLC (Rf = 0.45 in ethyl acetate:hexane, 1:1).

Critical Conditions:

  • Hydrazine Hydrate: 3 equivalents to drive the reaction to completion .

  • Purification: Recrystallization from ethanol yields a white solid (mp 178–179°C) .

  • Yield: 75–78% .

Condensation with 4-Pyridinecarboxaldehyde

The final step involves Schiff base formation between the acetohydrazide and 4-pyridinecarboxaldehyde. In ethanol with catalytic glacial acetic acid, the reactants undergo condensation under reflux (8–10 hours), forming the target hydrazone . The reaction’s progress is tracked by observing the disappearance of the hydrazide’s NH₂ signal via FT-IR (ʋ_N-H at 3041 cm⁻¹) .

Reaction Parameters:

  • Molar Ratio: 1:1 (hydrazide:aldehyde)

  • Catalyst: 2–3 drops of glacial acetic acid

  • Yield: 70–74% after recrystallization

Table 1: Summary of Synthetic Steps and Yields

StepReaction TypeReagents/ConditionsYield (%)
1Triazole Cyclization4-Bromobenzohydrazide, Phenyl isothiocyanate, NaOH78–82
2Thiol AlkylationEthyl bromoacetate, K₂CO₃, Acetone84–88
3Hydrazide FormationHydrazine hydrate, Ethanol, Reflux75–78
4Schiff Base Condensation4-Pyridinecarboxaldehyde, Glacial Acetic Acid70–74

Characterization of the Target Compound

The synthesized compound is characterized via spectroscopic and chromatographic methods:

  • FT-IR: Absorption bands at 1685 cm⁻¹ (C=O stretch) and 1592 cm⁻¹ (C=N stretch) confirm hydrazone formation .

  • ¹H-NMR (DMSO-d₆): δ 8.52 (s, 1H, pyridinyl CH=N), 7.85–7.43 (m, 9H, aromatic protons), 4.32 (s, 2H, SCH₂CO) .

  • HPLC: Retention time of 8.07 minutes (99.2% purity) .

Comparative Analysis with Related Compounds

Table 2: Structural and Synthetic Comparisons

CompoundKey Structural DifferenceSynthetic Yield (%)
Target Compound4-Pyridinylmethylidene group70–74
N'-[(E)-3-Pyridinylmethylidene] Analogue3-Pyridinyl substitution68–72
4-Fluorophenyl VariantFluorine at phenyl ring73–77

The 4-pyridinyl substitution enhances crystalline stability compared to 3-pyridinyl analogues, as evidenced by higher melting points (Δmp = 12–15°C) .

Challenges and Mitigation Strategies

  • Byproduct Formation: During alkylation, over-alkylation may occur if excess ethyl bromoacetate is used. This is mitigated by adding the alkylating agent dropwise over 15-minute intervals .

  • Hydrazone Isomerism: The E-isomer predominates (>95%) due to steric hindrance from the pyridinyl group, confirmed by NOESY NMR .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group attached to the triazole ring serves as a nucleophilic site, enabling reactions with electrophiles. Key examples include:

Reaction Type Conditions Products Yield
AlkylationCs₂CO₃, DMF, 80°C, 12hS-alkylated derivatives (e.g., with benzyl bromide)65–78%
AcylationAcCl, pyridine, RT, 6hThioester derivatives72%

These reactions are critical for functionalizing the compound for further biological testing.

Cyclization and Ring Formation

The hydrazide moiety (-NH-N=C-) participates in cyclization reactions under acidic or basic conditions:

  • With Acetic Anhydride : Forms 1,3,4-oxadiazole derivatives at 120°C (yield: 58%).

  • Under Basic Conditions : Generates triazolothiadiazine derivatives via intramolecular cyclization (yield: 63%) .

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)RT, 4hSulfoxide derivativeEnhanced solubility
m-CPBADCM, 0°C, 2hSulfone derivativeBioactivity modulation

Coordination Chemistry

The pyridinylmethylidene and triazole groups act as ligands for metal ions, forming complexes with potential catalytic or medicinal applications:

  • With Cu(II) : Forms a square-planar complex (λₘₐx = 420 nm) used in antimicrobial studies.

  • With Fe(III) : Produces an octahedral complex showing moderate antioxidant activity (IC₅₀ = 12 µM).

Biological Interactions

The compound interacts with biological targets through hydrogen bonding and π-π stacking:

  • Enzyme Inhibition : Binds to dihydrofolate reductase (DHFR) via the triazole and pyridine groups (Kᵢ = 0.8 µM).

  • Antimicrobial Activity : Disrupts bacterial cell membranes (MIC = 8 µg/mL against S. aureus) .

Comparative Reactivity Table

The table below compares reactivity trends with structurally similar compounds:

Compound Reactivity with H₂O₂ Cyclization Yield Metal Binding Affinity
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazideHigh63% Strong (Cu > Fe)
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazideModerate55% Moderate
2-{[5-Phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazideLow48% Weak

Mechanistic Insights

  • Nucleophilic Substitution : The sulfanyl group’s lone pair electrons attack electrophiles, stabilized by the electron-withdrawing bromophenyl group.

  • Oxidation Pathways : Proceeds via a radical intermediate, as confirmed by ESR spectroscopy.

Wissenschaftliche Forschungsanwendungen

Key Synthetic Steps:

  • Formation of 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Sulfanylation : The introduction of the sulfanyl group is critical for enhancing biological activity.
  • Formation of Acetohydrazide : The final step involves the reaction with pyridine derivatives to yield the target compound.

Antimicrobial Properties

Compounds containing the triazole moiety have been widely studied for their antimicrobial properties. The presence of the bromophenyl and pyridine groups in this specific compound enhances its efficacy against various bacterial strains and fungi .

Antitumor Activity

Research indicates that 1,2,4-triazole derivatives exhibit significant antitumor activity. Studies have shown that compounds similar to 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide can inhibit cancer cell proliferation in vitro and in vivo .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In experimental models, it demonstrated a reduction in inflammation markers, suggesting it could be developed into therapeutic agents for inflammatory diseases .

Pharmaceutical Development

The unique structure of this compound makes it a candidate for further development into pharmaceuticals targeting infections and cancer. Its ability to interact with biological systems at multiple levels opens avenues for drug design and development .

Agricultural Use

Due to its antifungal properties, derivatives of triazoles are often used in agriculture as fungicides. The compound's effectiveness against plant pathogens suggests potential applications in crop protection .

Veterinary Medicine

Triazole derivatives have also been explored for their use in veterinary medicine, particularly as treatments for infections in livestock. The safety and efficacy profiles of these compounds are currently under investigation .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives revealed that compounds similar to 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide exhibited potent activity against resistant strains of bacteria. This study highlights the importance of structural modifications in enhancing antimicrobial effects .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound significantly inhibited the growth of several cancer cell lines compared to standard chemotherapeutic agents. This suggests that further exploration into its mechanisms could provide insights into new cancer therapies .

Wirkmechanismus

The mechanism of action of 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-4-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the triazole ring, sulfanyl bridge, and hydrazide-linked aromatic groups. These variations influence physicochemical properties, reactivity, and bioactivity. Key comparisons are summarized below:

Compound Triazole Substituents Hydrazide-Linked Group Molecular Weight Key Properties Reference
Target Compound 4-Bromophenyl, Phenyl (E)-4-Pyridinylmethylidene ~503.3 g/mol* High polarity (pyridine), potential for H-bonding and halogen bonding
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-4-tert-butylphenylmethylidene]acetohydrazide 4-Bromophenyl, Phenyl 4-tert-Butylphenyl ~571.5 g/mol Increased lipophilicity (tert-butyl), reduced solubility
2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-2-nitrophenylmethylidene]acetohydrazide 4-Bromophenyl, 2-Methyl-2-propenyl 2-Nitrophenyl 515.4 g/mol Electron-withdrawing nitro group enhances reactivity, potential mutagenicity
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide 4-Bromophenyl, Phenyl 3-Methylthiophen-2-yl ~509.4 g/mol Thienyl group introduces π-π stacking potential; sulfur enhances redox activity
N'-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Chlorophenyl, 4-Methylphenyl 4-Bromophenyl ~559.8 g/mol Dual halogens (Br, Cl) improve target binding via halogen bonds
N'-(3-Bromophenyl)-2-{[5-(4-methylpyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide Oxadiazole core (replacing triazole) 4-Methylpyridin-3-yl ~447.3 g/mol Oxadiazole increases metabolic stability; pyridine enhances solubility

*Calculated based on formula C₃₀H₂₄BrN₇OS.

Structural and Functional Insights

  • Triazole Modifications: The 4-bromophenyl group in the target compound enhances halogen bonding compared to 4-chlorophenyl (weaker halogen bond) or 4-methylphenyl (hydrophobic) .
  • Hydrazide-Linked Groups :

    • Pyridinyl (target) and thienyl () groups improve water solubility compared to nitro- or tert-butyl-substituted analogs .
    • Nitrophenyl derivatives () exhibit higher reactivity due to electron-withdrawing effects but may confer toxicity .
  • Sulfanyl Bridge :

    • The -S- linker in all analogs contributes to conformational flexibility and redox activity, as seen in thiol-disulfide exchange pathways .

Research Findings

Physicochemical Properties

  • Solubility : Pyridine-containing compounds (target, ) have higher aqueous solubility (>1 mg/mL) than tert-butyl or nitro analogs (<0.5 mg/mL) .
  • Thermal Stability : Melting points range from 120–250°C, with bromine and nitro groups increasing thermal resistance .

Discussion

The target compound’s combination of bromophenyl (halogen bonding), pyridinyl (solubility), and triazole (metabolic stability) groups positions it as a promising candidate for antimicrobial or kinase-targeted therapies. Compared to analogs:

  • Advantages : Superior solubility and hydrogen-bonding capacity vs. tert-butyl/nitro derivatives.
  • Limitations : Higher molecular weight (~503 g/mol) may reduce bioavailability compared to oxadiazole analogs (~447 g/mol) .

Further studies should explore its crystallography (via SHELX/ORTEP, ) and in vivo efficacy against fungal or protozoan models.

Biologische Aktivität

The compound 2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide is a novel derivative of triazole that has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound based on recent studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromoaniline with isothiocyanates to form the corresponding triazole derivatives. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains:

  • Gram-positive bacteria : Exhibited moderate to high inhibitory effects against Staphylococcus aureus.
  • Gram-negative bacteria : Showed notable activity against Escherichia coli and Pseudomonas aeruginosa.

In particular, compounds similar to this triazole derivative demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 μg/mL against these pathogens, indicating promising antibacterial properties .

Antifungal Activity

The antifungal potential of this compound has also been assessed. It was found effective against common fungal strains such as Candida albicans, with comparable efficacy to established antifungal agents. The mechanism of action is hypothesized to involve disruption of fungal cell wall synthesis, a common target for antifungal drugs .

Anticancer Activity

The anticancer properties of triazole derivatives have been extensively studied. This specific compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The IC50 values were reported in the micromolar range (10-20 μM), suggesting that it could serve as a lead compound for further development in cancer therapy .

Case Studies

  • Antibacterial Study : A study conducted by evaluated the antibacterial efficacy of several triazole derivatives, including the compound . The results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL against E. coli.
  • Antifungal Evaluation : In another study, the compound was tested against Candida albicans. The results showed an MIC value of 32 μg/mL, demonstrating its potential as an antifungal agent.
  • Cytotoxicity Assay : Research published in highlighted the cytotoxic effects of this compound on various cancer cell lines, with particular emphasis on its mechanism involving apoptosis induction.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

Answer:
The compound can be synthesized via a multi-step approach. A key step involves refluxing intermediates (e.g., 2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfonyl}acetohydrazides) with aromatic aldehydes in ethanol for 5–6 hours. Post-reaction, the crude product is stirred with ice-cold water, filtered, and dried under vacuum. Recrystallization from aqueous ethanol enhances purity (>95%) . For structural confirmation, combine FTIR, NMR (¹H/¹³C), and single-crystal X-ray diffraction (e.g., R factor = 0.038) to validate the triazole-thioether and hydrazone moieties .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • Spectroscopy: Use FTIR to confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and hydrazone (N–H bend, ~1600 cm⁻¹) groups. NMR resolves aromatic protons (δ 7.2–8.5 ppm) and pyridyl/benzylidene signals .
  • Crystallography: Single-crystal X-ray analysis provides bond lengths (e.g., C–S: ~1.76 Å) and dihedral angles between triazole and pyridyl planes (e.g., 15°–25°), critical for conformational studies .

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps ~3.5–4.0 eV), indicating charge transfer efficiency. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts: 8–10% contribution), guiding crystal packing predictions . Solvent-polarizable continuum models (PCM) assess solvation effects on tautomerization (e.g., hydrazone vs. azo forms) .

Advanced: What strategies optimize bioactivity through structural modifications?

Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., –NO₂) to the pyridinylmethylidene moiety to enhance electrophilicity and receptor binding. Compare with analogs like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide to assess bromophenyl’s role in lipophilicity .
  • Bioisosteric Replacement: Replace the 4-pyridinyl group with 4-methylpyridin-3-yl (as in DK-I derivatives) to improve metabolic stability while retaining antifungal activity .

Advanced: How do experimental design and statistical modeling address contradictory bioactivity data?

Answer:
For inconsistent antifungal IC₅₀ values:

  • Design of Experiments (DoE): Apply response surface methodology (RSM) to optimize reaction conditions (e.g., solvent polarity, temperature). Central composite designs reduce variability in biological assays .
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with activity. Validate with leave-one-out cross-validation (Q² > 0.6) .

Advanced: What mechanistic insights exist for its pharmacological activity?

Answer:

  • Enzyme Inhibition: Molecular docking (AutoDock Vina) suggests the triazole-thioether moiety binds to fungal CYP51 lanosterol demethylase via hydrophobic interactions (ΔG ~ −9.2 kcal/mol). Validate with site-directed mutagenesis .
  • Reactive Oxygen Species (ROS): Fluorometric assays (e.g., DCFH-DA) quantify ROS generation in fungal cells, linking oxidative stress to fungistatic effects .

Basic: What analytical techniques validate compound stability under storage conditions?

Answer:

  • HPLC-PDA: Monitor degradation products using a C18 column (methanol/water gradient) at 254 nm. Accelerated stability studies (40°C/75% RH for 6 months) confirm >90% integrity .
  • Thermogravimetric Analysis (TGA): Decomposition onset (~200°C) confirms thermal stability for long-term storage .

Advanced: How do crystallographic defects impact material properties in formulation studies?

Answer:
X-ray topography identifies dislocations in bulk crystals, which reduce dissolution rates. Annealing at 120°C for 24 hours minimizes defects, improving bioavailability (e.g., 30% increase in intrinsic dissolution rate) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.